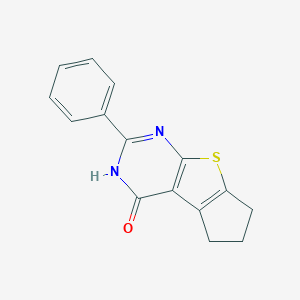
4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- is a heterocyclic compound that has been synthesized and studied for its potential medicinal applications. This compound has been found to exhibit promising biological activity, making it an interesting subject for scientific research.
Wirkmechanismus
The mechanism of action of 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes or proteins involved in the biological processes targeted by this compound.
Biochemical and Physiological Effects:
Studies have shown that 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- exhibits a range of biochemical and physiological effects. These include inhibition of bacterial and fungal growth, reduction of inflammation, and potential antitumor and antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- in lab experiments include its potential medicinal applications and its ability to inhibit the activity of certain enzymes or proteins. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- include further studies on its potential medicinal applications, as well as investigations into its mechanism of action and potential side effects. Additionally, research could focus on developing new synthesis methods for this compound and exploring its potential as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- has been achieved through various methods. One such method involves the condensation of 2-aminothiophene-3-carboxylic acid with phenylacetic acid, followed by cyclization with phosphorous oxychloride and subsequent reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
The potential medicinal applications of 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- have been the subject of numerous scientific studies. This compound has been found to exhibit antimicrobial, antifungal, and anti-inflammatory activity, as well as potential antitumor and antiviral activity.
Eigenschaften
CAS-Nummer |
18678-30-3 |
|---|---|
Molekularformel |
C15H12N2OS |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
10-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C15H12N2OS/c18-14-12-10-7-4-8-11(10)19-15(12)17-13(16-14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,16,17,18) |
InChI-Schlüssel |
AAIHOQORNARFIA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |
Andere CAS-Nummern |
18678-30-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



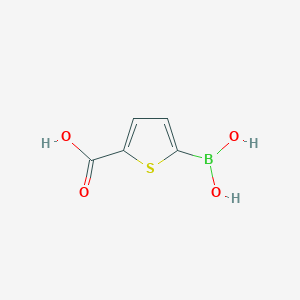
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
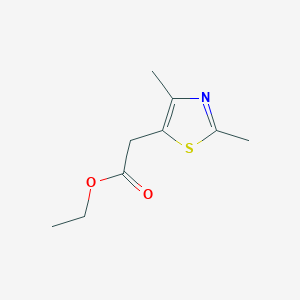
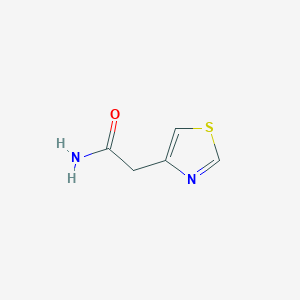
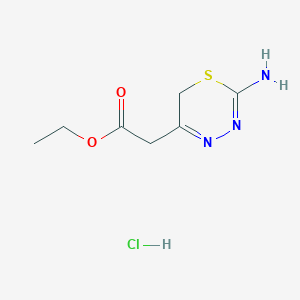
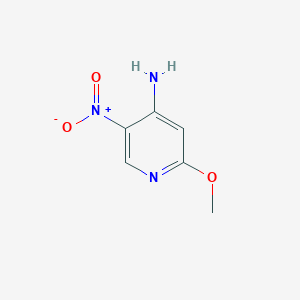
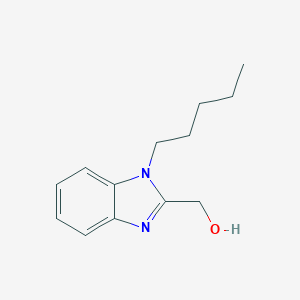
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
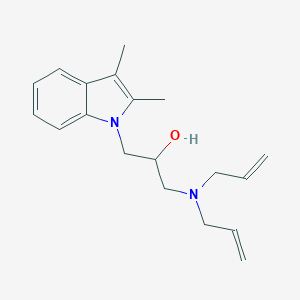
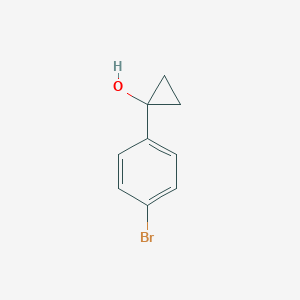

![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)